Cas no 2591-17-5 (D-Luciferin)

D-Luciferin 化学的及び物理的性質
名前と識別子
-
- (S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- D-(-)-Luciferin [Chemiluminescence Reagent]
- (S)-2-(5-Fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4thiazolecarboxylic acid
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4S)-
- D-Luciferin
- D-Luciferin free acid
- LUCIFERIN, D-(P)
- (S)-2-(6-Hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic Acid
- AURORA KA-6717
- BEETLE LUCIFERIN
- D(-)-Luciferin
- D-(-)-Luciferin
- D-Leciferin
- D-LUCIFERIN FIREFLY
- firefly liciferin
- Firefly luciferin
- firefly luciferin IV
- LUCIFERIN
- LUCIFERIN,D
- nbsp
- 4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid
- Photinus luciferin
- 5TBB02N29K
- D-firefly luciferin
- D-Luciferin k Salt
- (S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- (4S)-2-(6-hydr
-
- MDL: MFCD00042929
- インチ: 1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1
- InChIKey: BJGNCJDXODQBOB-SSDOTTSWSA-N
- ほほえんだ: S1C(C2=NC3C([H])=C([H])C(=C([H])C=3S2)O[H])=N[C@@]([H])(C(=O)O[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 279.997634g/mol
- ひょうめんでんか: 0
- XLogP3: 2.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 2
- どういたいしつりょう: 279.997634g/mol
- 単一同位体質量: 279.997634g/mol
- 水素結合トポロジー分子極性表面積: 136Ų
- 重原子数: 18
- 複雑さ: 391
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.4916 (rough estimate)
- ゆうかいてん: 186°C(dec.)(lit.)
- ふってん: 587.6°C at 760 mmHg
- フラッシュポイント: 240.3ºC
- 屈折率: 1.5650 (estimate)
- PSA: 136.32000
- LogP: 1.38410
- ひせんこうど: D22 -36° (c = 1.2 in DMF)
- マーカー: 4086
- 最大波長(λmax): 360(H2O)(lit.)
- ようかいせい: 水に微溶解する
D-Luciferin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- 福カードFコード:8-10
-
危険物標識:
- ちょぞうじょうけん:−20°C
- リスク用語:R36/37/38
D-Luciferin 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
D-Luciferin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | M03620-1g |
D-Luciferin |
2591-17-5 | 95% | 1g |
¥ 5500 | 2022-04-26 | |
TRC | S075945-50mg |
(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
2591-17-5 | 50mg |
$ 85.00 | 2022-06-03 | ||
LKT Labs | L8008-25 mg |
D-Luciferin, firefly, Free Acid |
2591-17-5 | ≥98% | 25mg |
$255.90 | 2023-07-11 | |
ChemScence | CS-4970-10mg |
D-Luciferin |
2591-17-5 | 99.87% | 10mg |
$55.0 | 2022-04-27 | |
eNovation Chemicals LLC | D500670-1g |
(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
2591-17-5 | 98% | 1g |
$180 | 2024-05-24 | |
abcr | AB166290-1 g |
D-Luciferin; . |
2591-17-5 | 1g |
€499.00 | 2021-09-16 | ||
BAI LING WEI Technology Co., Ltd. | 337806-100MG |
D-(-)-Luciferin, 99% |
2591-17-5 | 99% | 100MG |
¥ 825 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3313-25 mg |
D-Luciferin |
2591-17-5 | 98.55% | 25mg |
¥1224.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115508-250mg |
D-Luciferin |
2591-17-5 | 98% | 250mg |
¥757.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115508-10mg |
D-Luciferin |
2591-17-5 | 98% | 10mg |
¥68.90 | 2023-09-03 |
D-Luciferin サプライヤー
D-Luciferin 関連文献
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Yuma Ikeda,Tsuyoshi Saitoh,Kazuki Niwa,Takahiro Nakajima,Nobuo Kitada,Shojiro A. Maki,Moritoshi Sato,Daniel Citterio,Shigeru Nishiyama,Koji Suzuki Chem. Commun. 2018 54 1774
-
Jing Li,Laizhong Chen,Lupei Du,Minyong Li Chem. Soc. Rev. 2013 42 662
-
James C. Anderson,Helen Grounds,Amit P. Jathoul,James A. H. Murray,Steven J. Pacman,Laurence Tisi RSC Adv. 2017 7 3975
-
Aisha J. Syed,James C. Anderson Chem. Soc. Rev. 2021 50 5668
-
Pei Zhao,Xiaokang Wu,Jie Li,Gaopan Dong,Yingai Sun,Zhao Ma,Minyong Li,Lupei Du Org. Biomol. Chem. 2022 20 4224
-
Innus Mohammad,Kate L. Liebmann,Stephen C. Miller Chem. Commun. 2023 59 8552
-
R. A. Prado,C. R. Santos,D. I. Kato,M. T. Murakami,V. R. Viviani Photochem. Photobiol. Sci. 2016 15 654
-
David C. McCutcheon,William B. Porterfield,Jennifer A. Prescher Org. Biomol. Chem. 2015 13 2117
-
Zinaida M. Kaskova,Aleksandra S. Tsarkova,Ilia V. Yampolsky Chem. Soc. Rev. 2016 45 6048
-
Chia-Hao Chang,Sandra Gómez,Danielle M. Fontaine,Panagiotis Fikas,Bruce R. Branchini,James C. Anderson Org. Biomol. Chem. 2023 21 2941
D-Luciferinに関する追加情報
D-Luciferin (CAS No. 2591-17-5): A Comprehensive Overview of Its Biochemical Significance and Recent Applications
D-Luciferin, a naturally occurring compound with the chemical formula C30H22O8, is identified by its unique CAS number 2591-17-5. This molecule is widely recognized for its role as a substrate in bioluminescent reactions, particularly in the enzymatic reaction catalyzed by luciferase enzymes. The biochemical properties and applications of D-Luciferin have garnered significant attention in various scientific fields, including biotechnology, pharmaceutical research, and environmental monitoring.
The structure of D-Luciferin consists of a chromophore group responsible for its luminescent properties, making it an invaluable tool in assays that require real-time monitoring of biological processes. Recent advancements in synthetic chemistry have enabled the production of high-purity D-Luciferin, which has enhanced its utility in laboratory settings. The compound's stability and compatibility with a wide range of biological systems have made it a preferred choice for researchers studying metabolic pathways, cell signaling, and gene expression.
In the realm of pharmaceutical research, D-Luciferin has been explored for its potential applications in drug discovery and development. Its luminescent properties allow researchers to visualize and quantify biological processes at the molecular level, facilitating the identification of novel therapeutic targets. For instance, studies have demonstrated its effectiveness in imaging cancer cells and tracking the progression of diseases such as neurodegenerative disorders. The compound's ability to emit light upon enzymatic reaction makes it an excellent candidate for high-throughput screening assays, where rapid and accurate detection of biological activity is crucial.
The use of D-Luciferin in environmental science has also gained prominence due to its sensitivity to environmental pollutants. Researchers have employed this compound to detect and quantify levels of certain contaminants in water and soil samples. By measuring the intensity of bioluminescence produced by D-Luciferin-luciferase reactions, scientists can assess the impact of environmental stressors on microbial communities. This application has been particularly valuable in monitoring the health of ecosystems and evaluating the effectiveness of remediation strategies.
Recent studies have further expanded the applications of D-Luciferin beyond traditional bioluminescent assays. For example, researchers have investigated its potential use as a fluorescent probe in live-cell imaging techniques. The compound's ability to emit light without causing significant photobleaching has made it a useful tool for long-term imaging studies. Additionally, D-Luciferin has been explored as a component in biosensors designed to detect specific biomolecules or pathogens. These innovative applications highlight the versatility of D-Luciferin as a biochemical tool.
The synthesis and purification of D-Luciferin have also seen significant improvements in recent years. Advances in synthetic methodologies have enabled the production of enantiomerically pure forms of the compound, which is essential for applications requiring high specificity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring that D-Luciferin remains a reliable and cost-effective reagent for scientific research.
The future prospects for D-Luciferin are promising, with ongoing research exploring new applications and refining existing ones. As our understanding of biological systems continues to evolve, the demand for tools like D-Luciferin is expected to grow. Its role in advancing our knowledge of cellular processes, disease mechanisms, and environmental health underscores its importance as a biochemical reagent.
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- 58861-65-7(Benzothiazole, 2-(4,5-dihydro-2-thiazolyl)-)
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- 115144-35-9(D-Luciferin potassium salt)

